molecular formula C13H18N4O2 B2511401 tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate CAS No. 2044836-90-8

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2511401
CAS No.: 2044836-90-8
M. Wt: 262.313
InChI Key: SVIRFPXVRNTTOS-UHFFFAOYSA-N
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Description

tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanomethyl Group: This step involves the addition of a cyanomethyl group to the azetidine ring, often through nucleophilic substitution reactions.

    Attachment of the Imidazole Group: The imidazole group is introduced via coupling reactions, often using imidazole derivatives and suitable catalysts.

    Protection of the Carboxylate Group: The tert-butyl group is introduced to protect the carboxylate functionality, typically through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

    Oxidized Derivatives: Products include imidazole N-oxides and other oxidized forms.

    Reduced Derivatives: Products include primary amines and other reduced forms of the cyanomethyl group.

    Substituted Derivatives: A variety of substituted azetidine and imidazole derivatives can be synthesized, depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The azetidine and imidazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(cyanomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 3-(cyanomethyl)-3-(1H-triazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 3-(cyanomethyl)-3-(1H-tetrazol-1-yl)azetidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-(cyanomethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-3-imidazol-1-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-12(2,3)19-11(18)16-8-13(9-16,4-5-14)17-7-6-15-10-17/h6-7,10H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIRFPXVRNTTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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